molecular formula C12H12CuO5S2 B3344265 Copper(II) benzenesulfinate hydrate CAS No. 64586-62-5

Copper(II) benzenesulfinate hydrate

Cat. No.: B3344265
CAS No.: 64586-62-5
M. Wt: 363.9 g/mol
InChI Key: JETHGJSCGDJQQJ-UHFFFAOYSA-L
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Description

Copper(II) benzenesulfinate hydrate is a chemical compound with the molecular formula C12H10CuO4S2 It is a coordination complex where copper is bonded to benzenesulfinate ligands and water molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) benzenesulfinate hydrate can be synthesized through the reaction of copper(II) sulfate with sodium benzenesulfinate in an aqueous medium. The reaction typically involves dissolving copper(II) sulfate in water and then adding sodium benzenesulfinate solution slowly while stirring. The resulting precipitate is filtered, washed, and dried to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Copper(II) benzenesulfinate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) sulfate and benzenesulfonic acid.

    Reduction: It can be reduced to copper(I) benzenesulfinate under specific conditions.

    Substitution: The benzenesulfinate ligands can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often involve halides like chloride or bromide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Copper(II) sulfate and benzenesulfonic acid.

    Reduction: Copper(I) benzenesulfinate.

    Substitution: Copper(II) complexes with different ligands, such as copper(II) chloride or copper(II) bromide.

Scientific Research Applications

Copper(II) benzenesulfinate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other copper complexes.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.

    Industry: It is used in the manufacturing of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Copper(II) benzenesulfinate hydrate exerts its effects involves the interaction of the copper ion with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. The compound’s ability to generate ROS is a key factor in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) sulfate: A common copper salt with similar oxidation states but different ligands.

    Copper(II) chloride: Another copper salt with chloride ligands.

    Copper(II) acetate: A copper complex with acetate ligands.

Uniqueness

Copper(II) benzenesulfinate hydrate is unique due to the presence of benzenesulfinate ligands, which impart distinct chemical and physical properties

Properties

IUPAC Name

copper;benzenesulfinate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O2S.Cu.H2O/c2*7-9(8)6-4-2-1-3-5-6;;/h2*1-5H,(H,7,8);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETHGJSCGDJQQJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12CuO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722444
Record name Copper(2+) benzenesulfinate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64586-62-5
Record name Copper(2+) benzenesulfinate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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